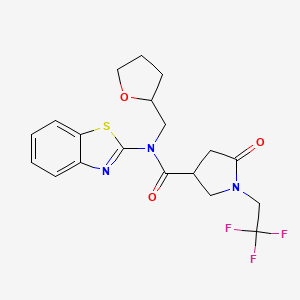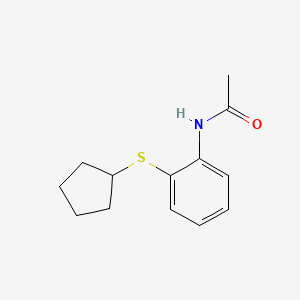
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea, also known as UR-144, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medical applications. UR-144 is a member of the cyclohexylphenol class of cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mecanismo De Acción
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea acts as a partial agonist at the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. It has been shown to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has also been shown to have a lower affinity for the CB2 receptor, which is primarily involved in immune system function.
Biochemical and Physiological Effects:
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has a number of biochemical and physiological effects, including the activation of the CB1 and CB2 receptors in the brain and peripheral tissues. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea may also have antitumor effects and has been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has a number of advantages and limitations for use in laboratory experiments. One advantage is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the brain. However, one limitation is its relatively short half-life, which makes it difficult to study the long-term effects of the compound.
Direcciones Futuras
There are a number of future directions for research on 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea, including the development of more potent and selective synthetic cannabinoids for use in medical applications. Other areas of research may focus on the potential use of 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea as a treatment for various neurological disorders, as well as its potential as an analgesic and anti-inflammatory agent. Further studies are also needed to better understand the long-term effects of 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea on the brain and other organs.
Métodos De Síntesis
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst, followed by the addition of 2,6,6-trimethyl-4H-1-benzofuran-4-ylamine and urea. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has been the subject of numerous scientific studies due to its potential medical applications. One area of research has focused on the compound's potential as a treatment for various neurological disorders, including Parkinson's disease, multiple sclerosis, and epilepsy. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has been shown to have neuroprotective properties and may be able to reduce inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-11-8-14-15(9-18(2,3)10-16(14)23-11)20-17(22)19-12-4-6-13(21)7-5-12/h8,12-13,15,21H,4-7,9-10H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVCWSQWDUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2NC(=O)NC3CCC(CC3)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)

![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)

![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)